REACTION_CXSMILES
|
F[C:2]1[CH:3]=[CH:4][C:5]2[N:6]([CH:8]=[C:9]([C:11]([OH:13])=[O:12])[N:10]=2)[CH:7]=1.[CH2:14]([O:16][C:17]([C:19]1[NH:20][CH:21]2[CH:26]=[CH:25][CH:24]=[C:23]([CH3:27])[N:22]2[CH:28]=1)=[O:18])[CH3:15]>>[CH3:27][C:23]1[N:22]2[CH:28]=[C:19]([C:17]([OH:18])=[O:16])[N:20]=[C:21]2[CH:26]=[CH:25][CH:24]=1.[CH3:14][C:2]1[CH:3]=[CH:4][C:5]2[N:6]([CH:8]=[C:9]([C:11]([OH:13])=[O:12])[N:10]=2)[CH:7]=1.[CH2:14]([O:16][C:17]([C:19]1[N:20]=[C:21]2[CH:26]=[CH:25][C:24]([CH3:2])=[CH:23][N:22]2[CH:28]=1)=[O:18])[CH3:15]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC=1C=CC=2N(C1)C=C(N2)C(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC=1C=CC=2N(C1)C=C(N2)C(=O)O
|
Name
|
ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
5-methyl-1,8a-dihydro-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C=1NC2N(C(=CC=C2)C)C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC=CC=2N1C=C(N2)C(=O)O
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1C=CC=2N(C1)C=C(N2)C(=O)O
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C=1N=C2N(C=C(C=C2)C)C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
F[C:2]1[CH:3]=[CH:4][C:5]2[N:6]([CH:8]=[C:9]([C:11]([OH:13])=[O:12])[N:10]=2)[CH:7]=1.[CH2:14]([O:16][C:17]([C:19]1[NH:20][CH:21]2[CH:26]=[CH:25][CH:24]=[C:23]([CH3:27])[N:22]2[CH:28]=1)=[O:18])[CH3:15]>>[CH3:27][C:23]1[N:22]2[CH:28]=[C:19]([C:17]([OH:18])=[O:16])[N:20]=[C:21]2[CH:26]=[CH:25][CH:24]=1.[CH3:14][C:2]1[CH:3]=[CH:4][C:5]2[N:6]([CH:8]=[C:9]([C:11]([OH:13])=[O:12])[N:10]=2)[CH:7]=1.[CH2:14]([O:16][C:17]([C:19]1[N:20]=[C:21]2[CH:26]=[CH:25][C:24]([CH3:2])=[CH:23][N:22]2[CH:28]=1)=[O:18])[CH3:15]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC=1C=CC=2N(C1)C=C(N2)C(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC=1C=CC=2N(C1)C=C(N2)C(=O)O
|
Name
|
ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
5-methyl-1,8a-dihydro-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C=1NC2N(C(=CC=C2)C)C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC=CC=2N1C=C(N2)C(=O)O
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1C=CC=2N(C1)C=C(N2)C(=O)O
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C=1N=C2N(C=C(C=C2)C)C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
F[C:2]1[CH:3]=[CH:4][C:5]2[N:6]([CH:8]=[C:9]([C:11]([OH:13])=[O:12])[N:10]=2)[CH:7]=1.[CH2:14]([O:16][C:17]([C:19]1[NH:20][CH:21]2[CH:26]=[CH:25][CH:24]=[C:23]([CH3:27])[N:22]2[CH:28]=1)=[O:18])[CH3:15]>>[CH3:27][C:23]1[N:22]2[CH:28]=[C:19]([C:17]([OH:18])=[O:16])[N:20]=[C:21]2[CH:26]=[CH:25][CH:24]=1.[CH3:14][C:2]1[CH:3]=[CH:4][C:5]2[N:6]([CH:8]=[C:9]([C:11]([OH:13])=[O:12])[N:10]=2)[CH:7]=1.[CH2:14]([O:16][C:17]([C:19]1[N:20]=[C:21]2[CH:26]=[CH:25][C:24]([CH3:2])=[CH:23][N:22]2[CH:28]=1)=[O:18])[CH3:15]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC=1C=CC=2N(C1)C=C(N2)C(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC=1C=CC=2N(C1)C=C(N2)C(=O)O
|
Name
|
ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
5-methyl-1,8a-dihydro-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C=1NC2N(C(=CC=C2)C)C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC=CC=2N1C=C(N2)C(=O)O
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1C=CC=2N(C1)C=C(N2)C(=O)O
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C=1N=C2N(C=C(C=C2)C)C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |